molecular formula C15H9ClF2N2O B2709112 3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide CAS No. 2094505-78-7

3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide

Cat. No.: B2709112
CAS No.: 2094505-78-7
M. Wt: 306.7
InChI Key: MFSUTCMHELSHDN-UHFFFAOYSA-N
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Description

3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide is a synthetic benzamide derivative provided for research and development purposes. This compound is intended for use in laboratory settings only and is not classified as a drug, pharmaceutical, or biocidal product. It is strictly for in-vitro analysis and is not intended for diagnostic, therapeutic, or any personal use. Researchers are exploring the potential of complex benzamide structures like this one in various fields. Similar benzamide compounds are frequently investigated in medicinal chemistry for their potential as kinase inhibitors and in agrochemical research for managing pests . The specific mechanism of action for 3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide is an area of active investigation, but it is believed to involve targeted molecular interaction based on its functional groups. The presence of chloro, difluoro, and cyanomethyl substituents on the benzamide core suggests potential for high biochemical activity and selectivity, making it a compound of interest for developing new chemical entities. This product is sold on an "as-is" basis. The buyer assumes all responsibility for confirming the product's identity, purity, and suitability for any particular research purpose.

Properties

IUPAC Name

3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF2N2O/c16-13-12(17)7-6-11(14(13)18)15(21)20(9-8-19)10-4-2-1-3-5-10/h1-7H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSUTCMHELSHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)C(=O)C2=C(C(=C(C=C2)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 2,4-difluoroaniline, undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amine groups.

    Chlorination: The amine groups are chlorinated to introduce the chloro group.

    Amidation: The chlorinated compound is then reacted with cyanomethylamine to form the final benzamide structure.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: The chloro and fluoro groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new groups in place of the chloro or fluoro groups.

Scientific Research Applications

Chemistry

3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.

Research indicates that this compound exhibits potential biological activity:

  • Enzyme Interaction : It is studied for its effects on various enzymes and receptors, which may lead to significant biological effects.
  • Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties. For instance, compounds with similar structures have shown promising activity against cancer cell lines such as MDA-MB-231 and MCF-7 .

Medicinal Chemistry

The compound is under investigation for its potential pharmaceutical applications:

  • Pharmaceutical Development : Ongoing research aims to explore its efficacy as a therapeutic agent in treating specific diseases. The interactions with biological targets could lead to the development of new drugs targeting cancer or other conditions.

Industrial Applications

In industrial chemistry, this compound is utilized in the development of new materials and as a precursor in synthesizing other industrial chemicals. Its unique chemical structure can enhance material properties or introduce specific functionalities into new products.

Case Studies and Research Findings

Several studies have highlighted the potential of 3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide:

Study 1: Anticancer Activity

A study evaluated the anticancer activity of similar compounds and found that certain derivatives exhibit significant cytotoxicity against breast cancer cell lines (IC50 values ranging from 1.76 μM to 2.51 μM) . This suggests that modifications to the benzamide structure can enhance biological activity.

Study 2: Mechanism of Action

Research indicates that the mechanism of action involves modulation of specific molecular targets, potentially leading to alterations in cell signaling pathways and enzyme activities. Understanding these mechanisms is crucial for developing effective therapeutic strategies.

Mechanism of Action

The mechanism of action of 3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s tertiary amide structure distinguishes it from secondary amides (e.g., 3-chloro-N-(2-methylphenyl)benzamide), which retain an N–H group for hydrogen bonding . Key structural comparisons include:

Compound Name Molecular Formula Substituents Amide Type Hydrogen Bonding
Target Compound C₁₅H₁₀ClF₂N₂O Cl (3-), 2,4-diF, N-cyanomethyl, N-phenyl Tertiary Absent
3-Chloro-N-(2-methylphenyl)benzamide C₁₄H₁₂ClNO Cl (3-), N-2-methylphenyl Secondary N–H⋯O chains
3-Chloro-N-[2-(trifluoromethyl)phenyl]benzamide C₁₄H₉ClF₃NO Cl (3-), N-2-(trifluoromethyl)phenyl Secondary/Tertiary* Likely absent
3-Chloro-N-(2-methylpropyl)benzamide C₁₁H₁₄ClNO Cl (3-), N-2-methylpropyl Secondary N–H⋯O (if present)

*Depending on substitution.

  • Crystal Packing : Secondary amides (e.g., ) form infinite chains via N–H⋯O hydrogen bonds, whereas the target compound’s tertiary amide lacks this capability, likely relying on weaker van der Waals interactions or π-stacking .
  • Dihedral Angles : In 3-chloro-N-(2-methylphenyl)benzamide, the aromatic rings are nearly coplanar (dihedral angle = 3.48°), contrasting with 77.4° in its 3-methylphenyl analogue . Fluorine’s electronegativity in the target compound may further distort planarity.

Physicochemical Properties

Key properties inferred from analogues:

Compound Name Molecular Weight logP* Polar Surface Area (Ų)
Target Compound 310.71 ~3.5 ~40
3-Chloro-N-(2-methylphenyl)benzamide 245.70 2.93 29.1
3-Chloro-N-(2-methylpropyl)benzamide 211.69 2.93 24.9

*logP values estimated using fragment-based methods.

  • Lipophilicity: The target’s fluorine and cyanomethyl groups increase hydrophobicity compared to methyl or hydrogen substituents .
  • Solubility : Tertiary amides generally exhibit lower aqueous solubility than secondary amides due to reduced hydrogen-bonding capacity.

Biological Activity

3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's unique structure, featuring both chloro and difluoro substituents on the benzamide framework, suggests it may interact with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The chemical structure of 3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide can be represented as follows:

C14H11ClF2N2O\text{C}_{14}\text{H}_{11}\text{ClF}_2\text{N}_2\text{O}

This structure includes:

  • A chlorine atom at the 3-position,
  • Two fluorine atoms at the 2 and 4 positions,
  • A cyanomethyl group attached to the nitrogen atom.

The biological activity of 3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound has been shown to affect various signaling pathways by binding to specific molecular targets. This interaction may lead to alterations in cellular processes such as proliferation, apoptosis, and metabolic regulation.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of benzamide compounds can inhibit tumor cell growth. For instance, related compounds have demonstrated cytotoxic effects against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer) with IC50 values indicating significant potency .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, some studies have focused on its potential to inhibit dihydrofolate reductase (DHFR), which is crucial in cancer cell proliferation .

Case Studies

  • Antitumor Efficacy : In a study evaluating various benzamide derivatives, compounds similar to 3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide were tested for their growth-inhibitory effects on different cancer cell lines. Results indicated that these compounds could significantly reduce cell viability in vitro, suggesting their potential as therapeutic agents .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound could induce apoptosis in cancer cells by activating specific pathways such as PI3K/AKT signaling. This pathway is known for its role in regulating cell survival and proliferation .

Data Tables

Biological Activity IC50 Value (μM) Cell Line
Antitumor Activity1.76 ± 0.91MDA-MB-231 (breast cancer)
Enzyme Inhibition (DHFR)Not specifiedVarious
Cytotoxicity against A5492.49 ± 0.44A549 (lung cancer)

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterTypical RangeImpact on Yield/Purity
SolventDCM, THFHigher polarity improves dissolution of intermediates
BaseTriethylamineReduces side reactions (e.g., hydrolysis)
Reaction Time6–12 hoursProlonged time increases conversion but risks decomposition

Basic: What spectroscopic and chromatographic methods are used to confirm the identity and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine atoms at 2,4-positions, cyanomethyl group integration). Anomalies in aromatic proton splitting indicate steric or electronic effects from halogens .
    • 19F NMR : Quantifies fluorine environments (δ -110 to -150 ppm for aryl-F) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or CN groups) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

Advanced: How can X-ray crystallography resolve structural ambiguities in halogenated benzamides?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving regiochemical uncertainties (e.g., chloro vs. fluoro positioning):

  • Data Collection : Use synchrotron radiation (e.g., MX1 beamline) for high-resolution (<2.1 Å) data. Crystals grown via vapor diffusion (PEG 3350, Tris buffer pH 8.5) at 277K yield P4₁2₁2 space groups .
  • Refinement : SHELX programs (SHELXL for refinement, SHELXS for solution) model electron density maps. Halogen positions are confirmed via residual density peaks and thermal displacement parameters .

Q. Table 2: Crystallographic Parameters for Related Compounds

ParameterValueSource
Space GroupP4₁2₁2
Resolution Range2.09–115.8 Å
R-factor<0.18 (after SHELXL refinement)

Advanced: How do researchers analyze discrepancies between computational predictions and experimental bioactivity data?

Answer:
Contradictions between molecular docking (e.g., MurA enzyme inhibition) and assay results require systematic validation:

  • Docking Protocols : Use AutoDock Vina with flexible ligand/rigid receptor settings. Validate poses against crystallographic data (e.g., Tankyrase 2 binding pockets ).
  • Experimental Assays : Measure IC₅₀ values via enzymatic inhibition (e.g., fluorescence-based assays). Discrepancies may arise from solvation effects or protein flexibility not modeled computationally .
  • Mitigation : Combine MD simulations (100 ns trajectories) to assess binding stability and entropy contributions .

Advanced: What strategies address low solubility in biological assays for lipophilic benzamides?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve compounds; validate against solvent cytotoxicity .
  • Nanoparticle Formulations : Encapsulate in PEG-PLGA nanoparticles (size <200 nm) to enhance aqueous dispersion and cellular uptake .
  • Structural Modifications : Introduce polar groups (e.g., hydroxyls) at non-critical positions while preserving halogen-mediated target interactions .

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